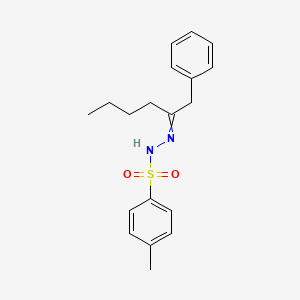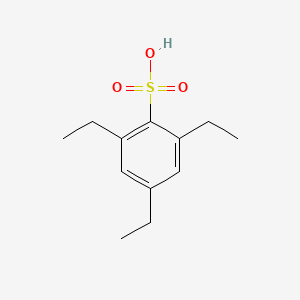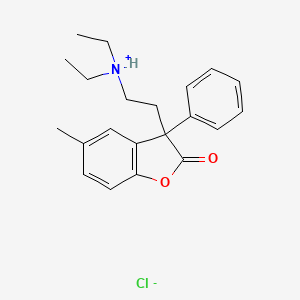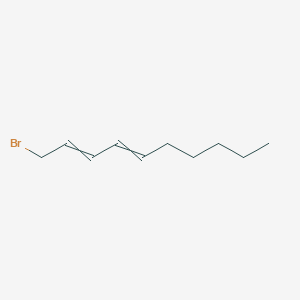
1-Bromodeca-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromodeca-2,4-diene is an organic compound characterized by a bromine atom attached to a deca-2,4-diene structure. This compound is part of the diene family, which contains two double bonds separated by a single carbon-carbon bond. The presence of the bromine atom makes it a valuable intermediate in various organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromodeca-2,4-diene can be synthesized through the bromination of deca-2,4-diene. This process typically involves the addition of bromine (Br2) to deca-2,4-diene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the addition and avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromodeca-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The bromine atom can participate in electrophilic addition reactions, leading to the formation of dibromo compounds.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), resulting in the formation of alcohols or ethers.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Electrophilic Addition: Bromine (Br2) in solvents like CCl4 or CH2Cl2.
Substitution Reactions: Nucleophiles such as OH- or RO- in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Dibromo Compounds: Formed through electrophilic addition.
Alcohols and Ethers: Formed through substitution reactions.
Epoxides and Alkanes: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
1-Bromodeca-2,4-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromodeca-2,4-diene involves its reactivity as a diene and the presence of the bromine atom. The compound can undergo electrophilic addition, where the bromine atom acts as an electrophile, attacking the double bonds to form resonance-stabilized carbocations . These intermediates can then react with nucleophiles or undergo further transformations.
Comparison with Similar Compounds
1-Bromo-1,3-butadiene: Another brominated diene with similar reactivity but different structural properties.
1-Chlorodeca-2,4-diene: A chlorinated analogue with similar chemical behavior but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 1-Bromodeca-2,4-diene is unique due to its specific structure, which allows for selective reactions and the formation of diverse products. Its bromine atom provides distinct reactivity compared to other halogenated dienes, making it valuable in synthetic chemistry .
Properties
CAS No. |
63240-76-6 |
|---|---|
Molecular Formula |
C10H17Br |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-bromodeca-2,4-diene |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
ZLTYQSNOJUUBSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


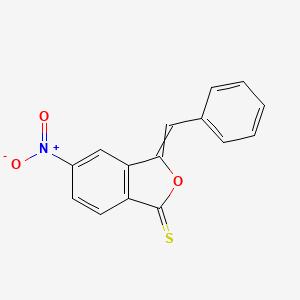
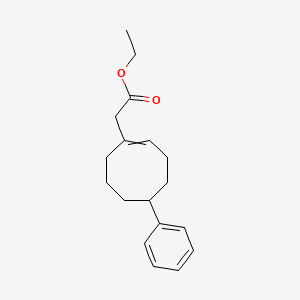
![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
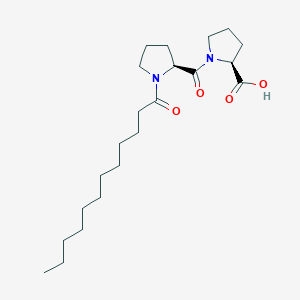

![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
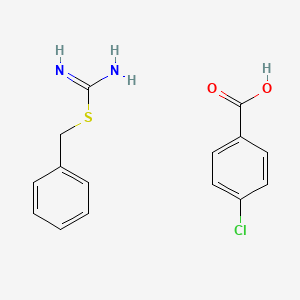
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)


![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
